1-methoxycyclobutane-1-carboximidamide, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxycyclobutane-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C7H13N2O3 It is characterized by a cyclobutane ring substituted with a methoxy group and a carboximidamide group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxycyclobutane-1-carboximidamide, acetic acid typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base.
Formation of Carboximidamide Group: The carboximidamide group can be synthesized by reacting the corresponding nitrile with ammonia or an amine under acidic conditions.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methoxycyclobutane-1-carboximidamide, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-methoxycyclobutane-1-carboximidamide, acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxycyclobutane-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboximidamide: Lacks the methoxy and acetic acid groups.
1-methoxycyclobutane: Lacks the carboximidamide and acetic acid groups.
Cyclobutane-1-carboxylic acid: Lacks the methoxy and carboximidamide groups.
Uniqueness
1-methoxycyclobutane-1-carboximidamide, acetic acid is unique due to the presence of both the methoxy and carboximidamide groups, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2758005-07-9 |
---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.